3-methyl-1-(2-methylprop-2-en-1-yl)-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a substituted purine-2,6-dione derivative characterized by a complex substitution pattern. The purine core is modified at positions 1, 3, 7, and 8 with distinct functional groups:
- Position 1: A 2-methylprop-2-en-1-yl (methallyl) group.
- Position 3: A methyl group.
- Position 7: A prop-2-en-1-yl (allyl) group.
- Position 8: A 3,4,5-trimethyl-1H-pyrazole moiety.
The 3,4,5-trimethylpyrazole substituent introduces steric bulk and may influence solubility and binding affinity.
Properties
IUPAC Name |
3-methyl-1-(2-methylprop-2-enyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-8-9-23-15-16(20-18(23)25-14(6)12(4)13(5)21-25)22(7)19(27)24(17(15)26)10-11(2)3/h8H,1-2,9-10H2,3-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWDNZGNWJMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-1-(2-methylprop-2-en-1-yl)-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 356.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have shown promising results in various cancer types due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. Among these derivatives, the compound exhibited significant cytotoxicity:
- MCF-7 (Breast cancer) : IC50 = 2.13 µM
- SiHa (Cervical cancer) : IC50 = 4.34 µM
- PC-3 (Prostate cancer) : IC50 = 4.46 µM
These values indicate that the compound is effective at low concentrations, suggesting its potential as a lead compound for further development in anticancer therapy .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation essential for mitosis.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells while sparing normal cells (e.g., HEK293T cells showed no significant toxicity) .
Pharmacological Properties
In addition to its anticancer activity, the compound has been studied for other pharmacological effects:
- Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds similar to this one have shown potential in reducing inflammation through modulation of cytokine release.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.47 g/mol |
| Anticancer Activity (IC50) | MCF-7: 2.13 µM |
| SiHa: 4.34 µM | |
| PC-3: 4.46 µM | |
| Toxicity to Normal Cells | HEK293T: IC50 > 50 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their pharmacological properties.
Table 1: Structural and Functional Comparison
*Calculated based on the molecular formula inferred from the IUPAC name.
Key Observations :
Substitution at Position 8: The target compound’s 3,4,5-trimethylpyrazole group provides significant steric hindrance, which could reduce off-target interactions but may also limit binding to flat active sites.
Substitution at Position 7 :
- The allyl group in the target compound contrasts with the thiazole-sulfanylethyl () and pentyl () groups in analogs. Allyl groups are less lipophilic than pentyl chains but more reactive than thiazole-sulfanyl moieties.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step alkylation and cyclization reactions, similar to methods described for pyrazole-purine hybrids (e.g., coupling of pre-functionalized pyrazoles with purine scaffolds under basic conditions) .
- Thiazole-containing analogs () may require sulfur-based coupling agents, while piperazinyl derivatives () employ nucleophilic substitution at position 7.
Research Findings and Implications
- Structural Insights : X-ray crystallography (using programs like SHELXL ) would clarify the conformational preferences of the target compound’s trimethylpyrazole group, which could inform drug design.
- Thermodynamic Stability : The allyl and methallyl groups may confer instability under acidic conditions, necessitating formulation studies for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
